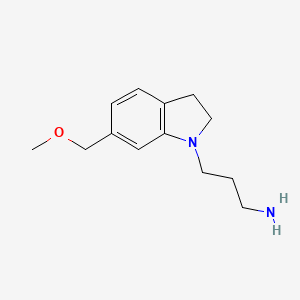

3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine

Description

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine |

InChI |

InChI=1S/C13H20N2O/c1-16-10-11-3-4-12-5-8-15(7-2-6-14)13(12)9-11/h3-4,9H,2,5-8,10,14H2,1H3 |

InChI Key |

YJNXIDIKXISZMQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(CCN2CCCN)C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

| Step | Reagents | Solvents | Conditions |

|---|---|---|---|

| Alkylation | Propyl halide, Base (e.g., NaH, K2CO3) | DMF, THF | Room temperature to 100°C |

| Methoxymethylation | Methoxymethyl chloride, Base (e.g., NaH, K2CO3) | DMF, DCM | Room temperature to 50°C |

| Amination | Ammonia or Amine, Reducing Agent (e.g., NaBH3CN) | Ethanol, Acetonitrile | Room temperature to 50°C |

Purification and Yield

The purification of This compound often involves column chromatography using silica gel or alumina. The choice of eluent can vary, but common systems include dichloromethane/methanol or ethyl acetate/hexane mixtures. The yield of the final product can be influenced by the purity of starting materials, reaction conditions, and efficiency of purification steps.

Comparison with Similar Compounds

The distinct feature of This compound lies in its specific methoxymethyl substitution on the indoline ring, which may influence its reactivity, solubility, and biological interactions compared to other similar compounds. This structural feature can affect its interaction with biological targets and its pharmacokinetic properties.

Chemical Reactions Analysis

Structural Analysis of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine

The compound This compound (PubChem CID: 121204259) has the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . Its IUPAC name is 3-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine , and its SMILES notation is COCC1=CC2=C(CCN2CCCN)C=C1 . The structure features an indoline core substituted at the 6-position with a methoxymethyl group and a propanamine side chain at the nitrogen atom.

Key Structural Features

-

Indoline core : A bicyclic system with one nitrogen atom in the five-membered ring.

-

Methoxymethyl group : A substituent at the 6-position, contributing to solubility and potential reactivity.

-

Propanamine side chain : A three-carbon chain with a terminal amine group.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₂O | |

| Molecular Weight | 220.31 g/mol | |

| SMILES | COCC1=CC2=C(CCN2CCCN)C=C1 |

Potential Synthetic Routes

-

Michael Addition/Wittig Reaction :

-

A tandem Michael addition followed by an intramolecular Wittig reaction could form the indoline core .

-

Example: Triphenylphosphine (PPh₃) may facilitate the formation of a phosphorus ylide, enabling cyclization to form the fused ring system .

-

Reaction Conditions: Room temperature, catalytic phosphine, or microwave-assisted heating .

-

-

Hydrolysis of Functional Groups :

-

Functionalization of the Indole Ring :

-

The indoline nitrogen could participate in alkylation or acylation reactions to introduce the propanamine side chain.

-

Reagents: Alkyl halides, acylating agents (e.g., alkyl chlorides).

-

Formation of the Indoline Core

The synthesis likely involves a two-step process:

-

Michael Addition : The indole C2-carbon attacks an α,β-unsaturated carbonyl compound (e.g., chalcone derivatives) .

-

Intramolecular Cyclization : The nitrogen atom acts as a nucleophile, forming the fused pyrrole ring .

Propanamine Side Chain Installation

The propanamine group could be introduced via:

-

Alkylation : Reaction of the indoline nitrogen with a propyl halide or propylamine derivative.

-

Reductive Amination : Condensation of the indoline nitrogen with a ketone/aldehyde followed by reduction.

Stability and Reactivity

-

Methoxymethyl Group : Sensitive to hydrolytic conditions, potentially leading to hydroxymethyl derivatives under acidic/basic conditions .

-

Propanamine Chain : The terminal amine may undergo further functionalization (e.g., alkylation, acylation) or participate in nucleophilic reactions.

Analytical Characterization

Scientific Research Applications

3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways and interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Methoxymethyl vs. Methyl/Methoxy Groups

- The methoxymethyl group in the target compound likely enhances solubility compared to methyl groups (e.g., in 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine ). This is supported by studies on tetrahydropyrimidine derivatives (e.g., FE@SNAP), where methoxymethyl improves pharmacokinetics .

- In contrast, 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine demonstrates that methoxy groups at the 5-position of indole influence receptor selectivity, suggesting that the 6-methoxymethyl position in the target compound may confer unique steric or electronic interactions.

Indoline vs. Indole Core

- For example, 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine may exhibit prolonged half-life relative to indole-based analogs like 3-(1-Methyl-1H-indol-6-yl)propan-1-amine .

Side Chain Variations

- The propan-1-amine chain is conserved across many analogs, but its linkage to heterocycles (e.g., pyridine in or oxadiazole in ) modulates target affinity. For instance, FE@SNAP’s propan-1-amine chain facilitates potent MCHR1 antagonism .

Research Findings and Implications

- Synthetic Accessibility : Compounds like 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine are synthesized via palladium-catalyzed cross-coupling or reductive amination, suggesting feasible routes for the target compound .

- Biological Activity : The methoxymethyl group in FE@SNAP is critical for MCHR1 binding, implying that the target compound’s analogous substituent may similarly enhance receptor interactions .

- Thermodynamic Properties : Methoxymethyl-substituted tetrahydropyrimidines exhibit improved aqueous solubility compared to methyl analogs, a trend likely applicable to the indoline series .

Biological Activity

3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an indole ring system with a methoxymethyl substituent and a propan-1-amine side chain. This structural configuration suggests a potential for diverse biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 234.29 g/mol |

| Functional Groups | Indole, Methoxy, Amine |

| Structural Motif | Indole-based amine |

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Antimicrobial Activity :

Compounds with indole structures are known for their antimicrobial properties. A study by Pendergrass et al. (2023) demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that our compound may exhibit similar activity.

Antioxidant Activity :

The presence of hydroxyl groups in related compounds has been associated with antioxidant properties, which may be relevant for this compound due to its structural features .

Cytotoxicity :

Zhang et al. (2022) assessed the cytotoxic effects of indole derivatives on cancer cell lines, finding that certain structural characteristics enhance cytotoxicity while maintaining low toxicity to normal cells . This suggests potential therapeutic applications in oncology.

The biological activity of this compound may be attributed to several mechanisms:

Enzyme Inhibition :

Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Cell Membrane Disruption :

The amphiphilic nature of indole derivatives allows them to integrate into lipid membranes, potentially leading to increased permeability and cell lysis in pathogens .

Case Studies

Several studies have explored the biological activity of related compounds:

-

Antimicrobial Efficacy :

Pendergrass et al. (2023) evaluated various benzoate derivatives against common pathogens, revealing significant inhibition against Staphylococcus aureus and Escherichia coli for structurally similar compounds. -

Cytotoxicity Assessment :

In a study by Zhang et al. (2022), derivatives were tested on human cancer cell lines, indicating that specific structural features enhance cytotoxic effects while preserving selectivity towards normal cells . -

Antioxidant Activity :

Research published in the Journal of Natural Products highlighted the antioxidant properties of polyphenolic compounds, suggesting that similar mechanisms may apply to this compound due to its hydroxyl groups .

Q & A

Q. What are the recommended synthetic routes for 3-(6-(Methoxymethyl)indolin-1-yl)propan-1-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation or reductive amination of indoline derivatives. For example:

- Step 1: Methoxymethylation of 6-substituted indoline using methoxymethyl chloride under basic conditions (e.g., NaH in DMF) .

- Step 2: Propylamine linkage via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction with 3-aminopropanol) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%). Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to verify methoxymethyl (-OCH2O-) and propan-1-amine (-CH2CH2CH2NH2) groups. Key peaks: δ ~3.3 ppm (methoxy protons), δ ~2.7 ppm (amine-proximal methylene) .

- Mass Spectrometry (HRMS): ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and fragmentation patterns .

- X-ray Crystallography: For unambiguous confirmation, use SHELX software (SHELXL for refinement) to resolve crystal structures, particularly if polymorphism or stereochemical ambiguity arises .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may cause respiratory irritation (based on analogs in ).

- Storage: Under inert gas (N2/Ar) at -20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers evaluate the compound’s pharmacological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

- In vitro assays:

- Cholinesterase Inhibition: Follow Ellman’s method using acetylthiocholine as substrate; measure IC50 via spectrophotometric detection (412 nm) .

- Monoamine Oxidase (MAO) Inhibition: Radiolabeled substrate (e.g., 14C-tyramine) in human recombinant MAO-A/MAO-B isoforms; quantify metabolites via scintillation counting .

- Dose-Response Curves: Use GraphPad Prism for non-linear regression to calculate potency (EC50/IC50) and efficacy (Emax) .

Q. How should discrepancies between computational predictions (e.g., QSAR) and experimental bioactivity data be resolved?

Methodological Answer:

- Data Validation: Replicate assays under standardized conditions (pH, temperature, solvent controls) to rule out experimental variability .

- QSAR Model Refinement: Re-optimize descriptors (e.g., logP, topological polar surface area) using updated datasets. Cross-validate with leave-one-out (LOO) or k-fold methods .

- Molecular Dynamics (MD) Simulations: Assess binding stability in silico (e.g., GROMACS) to identify conformational mismatches between predicted and actual ligand-receptor interactions .

Q. What strategies are effective for studying the compound’s stability under physiological or extreme conditions?

Methodological Answer:

Q. How can computational tools like molecular docking enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

- Docking Workflow:

- Protein Preparation: Retrieve target structure (e.g., MAO-B from PDB: 2V5Z); optimize hydrogen bonding networks with AutoDockTools.

- Ligand Preparation: Generate 3D conformers of the compound using Open Babel; assign charges via AM1-BCC method.

- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .

- Free Energy Calculations : Use MM/GBSA in Schrödinger Suite to estimate binding affinities and prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.